![molecular formula C11H17ClN4O B1479397 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine CAS No. 1289021-43-7](/img/structure/B1479397.png)
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved N-alkylation of 4- (4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The empirical formula of a similar compound, 1- (2-Pyrimidyl)piperazine, is C8H12N4. Its molecular weight is 164.21 .Chemical Reactions Analysis
In the synthesis of related compounds, a stirred solution of the precursor and K2CO3 in CHCl3 was treated with propargyl bromide at room temperature and heated to reflux for 5 hours under an N2 atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1- (2-Pyrimidyl)piperazine, include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .Scientific Research Applications
Antagonist of the α2-Adrenergic Receptor
This compound acts as an antagonist of the α2-adrenergic receptor, which is significant in the modulation of neurotransmission and the regulation of various physiological processes . This antagonistic action can be explored for therapeutic applications in conditions where the inhibition of α2-adrenergic receptors may be beneficial, such as in the treatment of hypertension or certain types of pain.
Partial Agonist of the 5-HT1A Receptor
As a partial agonist of the 5-HT1A receptor, this compound has potential applications in psychiatric and neurological disorders . The 5-HT1A receptor is involved in the regulation of mood, anxiety, and cognition, making this compound a candidate for the development of new anxiolytic or antidepressant medications.
Neuroprotective Agent
Derivatives of pyrimidinylpiperazine have been studied for their neuroprotective properties . This compound could be investigated for its ability to protect neuronal cells from damage or death in various neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, or stroke.
Anticancer Activity
Pyrimidinylpiperazine derivatives, including this compound, have shown anticancer activity in scientific research . They can be used to develop new chemotherapeutic agents that target specific pathways involved in cancer cell proliferation and survival.
Antimicrobial and Antifungal Applications
The compound has demonstrated antimicrobial and antifungal activities, which can be harnessed to create new antibiotics or antifungal medications . This is particularly important in the era of increasing antibiotic resistance.
Anti-Inflammatory Activity
Recent studies have indicated that pyrimidinylpiperazine derivatives can exhibit anti-inflammatory effects . This compound could be used to develop new anti-inflammatory drugs that may be more effective or have fewer side effects than current medications.
Antiviral and Antioxidant Properties
The compound has also been associated with antiviral and antioxidant properties . These applications are crucial in the development of treatments for viral infections and in combating oxidative stress, which is implicated in many chronic diseases.
Derivatization Reagent in Analytical Chemistry
In analytical chemistry, this compound may serve as a derivatization reagent for carboxyl groups on peptides during spectrophotometric analysis . This application is valuable in the field of proteomics and drug discovery.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through a variety of mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their antiviral, anticancer, antioxidant, and antimicrobial activities .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-7-6-15-2-4-16(5-3-15)11-8-10(12)13-9-14-11/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPQWHHNKXPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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